![molecular formula C19H23NO3 B5557673 cyclopentyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5557673.png)
cyclopentyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
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Description
Synthesis Analysis
The synthesis of compounds closely related to cyclopentyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate involves intricate organic reactions, including cycloadditions and transformations of pyridine derivatives. For example, cycloaddition reactions involving tetrahydropyridine N-oxides with vinyl ethers have been utilized to generate hexahydroisoxazolo[2,3-a]pyridines, which are key intermediates in synthesizing complex pyridine derivatives (Carruthers & Moses, 1988). Additionally, the synthesis of dihydropyridine and tetrahydropyridine derivatives via multicomponent reactions in water has been explored, showcasing the versatility of pyridine chemistry (Jayarajan et al., 2019).
Molecular Structure Analysis
The determination of the molecular structure of compounds similar to cyclopentyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate often involves X-ray diffraction techniques. Studies have elucidated the crystal structures of related compounds, revealing the conformational preferences and geometrical parameters that define their three-dimensional arrangements. For instance, the crystal structure of 6,7‐dihydro‐2‐methoxy‐4‐(4‐methylphenyl)‐5H ‐benzo[6.7]cyclohepta[1,2‐b ]pyridine‐3‐carbonitrile has been determined, providing insight into the spatial arrangement of similar molecules (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
The chemical reactivity of cyclopentyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate analogs encompasses a variety of reactions, including cycloadditions, nucleophilic substitutions, and transformations leading to the generation of new functional groups. Research demonstrates the utility of cycloaddition reactions for creating bicyclic systems with potential pharmacological activities (Wu et al., 2000).
Scientific Research Applications
Novel Synthetic Routes
A study by Yehia et al. (2002) describes a novel four-component one-pot access to pyridines and tetrahydroquinolines, showcasing a method for synthesizing cyclopentyl annealed pyridines, including compounds structurally related to cyclopentyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate. This process leverages a coupling–isomerization–Stork–enamine alkylation–cyclocondensation sequence, highlighting the compound's role as a versatile building block in the synthesis of natural products and its significance in pharmaceutical chemistry (Yehia, Polborn, & Müller, 2002).
Applications in Heterocyclic Chemistry
Bacchi et al. (2005) report on the synthesis of heterocyclic derivatives by palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. The process yields various derivatives, including those structurally akin to the subject compound, underscoring its potential in creating pharmacologically relevant heterocycles. This method facilitates the synthesis of compounds with potential applications in drug development, showcasing the chemical's utility in crafting molecules with significant biological activity (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Anticonvulsant Applications
Kubicki et al. (2000) delve into the crystal structures of anticonvulsant enaminones, including compounds structurally similar to cyclopentyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate. Their findings suggest potential applications in designing new anticonvulsant drugs, highlighting the compound's relevance in medicinal chemistry and its potential therapeutic applications (Kubicki, Bassyouni, & Codding, 2000).
properties
IUPAC Name |
cyclopentyl 6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-12-7-9-14(10-8-12)16-11-17(21)20-13(2)18(16)19(22)23-15-5-3-4-6-15/h7-10,15-16H,3-6,11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHODWZMXQKKSQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)NC(=C2C(=O)OC3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate |
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